Tioclomarol-d4
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Overview
Description
Tioclomarol-d4 is a deuterated derivative of Tioclomarol, a coumarin anticoagulant. It is primarily used in scientific research, particularly in the fields of proteomics and pharmacology. The compound has a molecular formula of C22H12D4Cl2O4S and a molecular weight of 451.36 . This compound is not intended for diagnostic or therapeutic use but serves as a valuable tool in various biochemical studies .
Preparation Methods
The preparation of Tioclomarol-d4 typically involves the substitution of hydrogen atoms in the parent compound, Tioclomarol, with deuterium atoms. This process is achieved through deuterium exchange reactions, where the hydrogen atoms are replaced by deuterium under specific reaction conditions . The synthetic route generally involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product.
Chemical Reactions Analysis
Tioclomarol-d4, like its parent compound, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tioclomarol-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of coumarin derivatives.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its anticoagulant properties.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of anticoagulant drugs.
Industry: Applied in the development of new anticoagulant therapies and in the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of Tioclomarol-d4 is similar to that of its parent compound, Tioclomarol. It acts as a vitamin K antagonist, inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its active form, leading to a decrease in the synthesis of vitamin K-dependent clotting factors (prothrombin and factors VII, IX, and X). The result is an anticoagulant effect, reducing the blood’s ability to form clots .
Comparison with Similar Compounds
Tioclomarol-d4 belongs to the class of 4-hydroxycoumarins, which are known for their anticoagulant properties. Similar compounds include:
Warfarin: Another well-known vitamin K antagonist used as an anticoagulant.
Dicoumarol: A naturally occurring anticoagulant with a similar mechanism of action.
Acenocoumarol: A synthetic anticoagulant used in the treatment of thromboembolic disorders.
Compared to these compounds, this compound is unique due to its deuterium labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques .
Properties
CAS No. |
1346599-68-5 |
---|---|
Molecular Formula |
C22H16Cl2O4S |
Molecular Weight |
451.35 |
IUPAC Name |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChI Key |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
Synonyms |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
Origin of Product |
United States |
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